molecular formula C6H5BrN4 B1445545 6-Bromoimidazo[1,2-a]pyrazin-3-amine CAS No. 767342-46-1

6-Bromoimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B1445545
CAS No.: 767342-46-1
M. Wt: 213.03 g/mol
InChI Key: RQLIMNMMGNKLTM-UHFFFAOYSA-N
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Description

“6-Bromoimidazo[1,2-a]pyrazin-3-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 and its IUPAC name is 6-bromoimidazo[1,2-a]pyrazin-2-amine . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 213.04 .

Scientific Research Applications

Green Synthesis and Antimicrobial Activity

The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine has been utilized in green chemistry approaches for the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with promising antimicrobial activity. This synthesis process involves a condensation reaction facilitated by microwave irradiation, highlighting an efficient pathway to develop compounds with significant biological activities (Jyothi & Madhavi, 2019).

Development of Industrial Processes

The compound has been central in developing industrial processes, particularly in synthesizing various 3-aminoimidazo[1,2-a]pyrazines via the Groebke–Blackburn–Bienaymé cyclisation. This method has been scaled up, offering high yield and excellent purity, demonstrating the compound's utility in efficient drug scaffold preparation (Baenziger, Durantie, & Mathes, 2017).

Oncological Research

In oncological research, substituted imidazo[1,2-a]pyrazin-8-amines, related to this compound, have been identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), offering a new avenue for cancer treatment exploration. These compounds have shown low-nanomolar inhibition activity and high selectivity, highlighting the compound's potential in cancer research (Zeng et al., 2011).

Synthesis of Bioactive Molecules

The utility of this compound extends to the synthesis of bioactive molecules with potential antiproliferative properties. For instance, the Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction has been applied to synthesize dimerization products of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating activity against tuberculosis and various cancers. This research underscores the compound's relevance in developing treatments for infectious diseases and cancer (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Novel Synthesis Pathways

Furthermore, novel pathways for synthesizing substituted 2-aminoimidazoles starting from 2-aminopyrimidines have been developed. These methods involve this compound derivatives, showcasing the compound's versatility in creating heterocyclic systems with potential medicinal chemistry applications (Ermolat'ev & Van der Eycken, 2008).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

6-Bromoimidazo[1,2-a]pyrazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways . The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has been found to induce cell-cycle arrest and apoptosis by reactivating the p53 tumor suppressor gene . Additionally, it can alter the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes . For instance, its interaction with the p53 protein results in the reactivation of this tumor suppressor, which in turn induces cell-cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Studies have identified threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLIMNMMGNKLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743375
Record name 6-Bromoimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767342-46-1
Record name 6-Bromoimidazo[1,2-a]pyrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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